[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-

Metal–Organic Frameworks Chemical Stability Trifluoromethyl Shielding Effect

[1,1′-Biphenyl]-4,4′-dicarboxylic acid, 2,2′-bis(trifluoromethyl)- (synonym H₂BPDC‑m‑2CF₃, CAS 89803‑71‑4, molecular formula C₁₆H₈F₆O₄, MW 378.22) is a partially fluorinated, linear, rigid dicarboxylic acid linker that carries one –CF₃ group on each phenyl ring in the meta position relative to the carboxylate. It serves as a monomeric building block for Zr-, Zn-, Cu- and Ni-based metal–organic frameworks (MOFs) including UiO‑67‑m‑2CF₃, LIFM‑28, LIFM‑100 and PCN‑700, and for high‑performance polyamides, polyamide‑imides and polyesters.

Molecular Formula C16H8F6O4
Molecular Weight 378.22 g/mol
CAS No. 89803-71-4
Cat. No. B3038753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-
CAS89803-71-4
Molecular FormulaC16H8F6O4
Molecular Weight378.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(13(23)24)1-3-9(11)10-4-2-8(14(25)26)6-12(10)16(20,21)22/h1-6H,(H,23,24)(H,25,26)
InChIKeyVOSZLKUKKWRKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic Acid (CAS 89803-71-4): Procurement-Grade Identity and Comparator Landscape


[1,1′-Biphenyl]-4,4′-dicarboxylic acid, 2,2′-bis(trifluoromethyl)- (synonym H₂BPDC‑m‑2CF₃, CAS 89803‑71‑4, molecular formula C₁₆H₈F₆O₄, MW 378.22) is a partially fluorinated, linear, rigid dicarboxylic acid linker that carries one –CF₃ group on each phenyl ring in the meta position relative to the carboxylate . It serves as a monomeric building block for Zr-, Zn-, Cu- and Ni-based metal–organic frameworks (MOFs) including UiO‑67‑m‑2CF₃, LIFM‑28, LIFM‑100 and PCN‑700, and for high‑performance polyamides, polyamide‑imides and polyesters [1][2]. Its closest comparators are the non‑fluorinated parent 4,4′‑biphenyldicarboxylic acid (H₂BPDC), the ortho‑CF₃ regioisomer H₂BPDC‑o‑2CF₃ (CAS 203007‑70‑9), and the shorter terephthalic acid. The differentiation evidence that follows answers why a scientific or industrial user cannot freely substitute among these analogs.

Why Generic Substitution Fails for 2,2′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic Acid: The Meta-CF₃ Regioisomer Imperative


In‑class compounds such as the non‑fluorinated H₂BPDC or the ortho‑CF₃ regioisomer H₂BPDC‑o‑2CF₃ cannot be interchanged without measurable consequence. The meta positioning of the –CF₃ groups on the biphenyl core of H₂BPDC‑m‑2CF₃ dictates the chemical stability, pore architecture, and gas‑sorption polarity of the resulting MOF in a manner that is regiospecifically distinct from the ortho isomer [1]. Likewise, replacing H₂BPDC‑m‑2CF₃ with non‑fluorinated BPDC sacrifices the polarized micropore environment required for selective light‑hydrocarbon adsorption [2], while substitution with the shorter terephthalic acid eliminates the extended biphenyl span that defines pore dimensions in UiO‑67‑type frameworks. The quantitative evidence below substantiates why the meta‑CF₃ compound occupies a non‑substitutable niche.

Quantitative Differentiation Evidence for 2,2′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic Acid


MOF Chemical Stability: Meta-CF₃ Position Provides No Shielding Effect, in Direct Contrast to Ortho-CF₃ Regioisomer

When incorporated into UiO‑67, the meta‑CF₃ ligand (this compound) yields UiO‑67‑m‑2CF₃, which is chemically less stable than the ortho‑CF₃ analog UiO‑67‑o‑2CF₃ because the meta‑positioned trifluoromethyl groups cannot sterically shield the Zr–O coordination bonds [1]. This makes H₂BPDC‑m‑2CF₃ the essential control ligand for studying the position‑dependent shielding effect.

Metal–Organic Frameworks Chemical Stability Trifluoromethyl Shielding Effect

BET Surface Area and Pore Volume: Quantitative Reduction vs. Non-Fluorinated BPDC in Isostructural UiO‑67 Frameworks

Incorporation of the meta‑CF₃ ligand into UiO‑67 reduces the gravimetric BET surface area by 36% and the total pore volume by 37% relative to the non‑fluorinated H₂BPDC parent framework, due to the bulk and mass of the –CF₃ groups occupying free pore volume [1]. This trade‑off is quantifiable and must be factored into sorbent design.

Metal–Organic Frameworks Porosity BET Surface Area

Polarized Micropore Environment Enabling Preferential C₂–C₃ Hydrocarbon Adsorption over Methane

A Ni‑based MOF constructed from the H₂BPDC‑m‑2CF₃ ligand, {(Me₂NH₂)[Ni₃(μ₃‑OH)(CF₃‑BPDC‑CF₃)₃(tpt)]}ₙ, preferentially adsorbs C₃H₈ and C₂H₆ over CH₄, as demonstrated by single‑component gas adsorption isotherms and dynamic ternary breakthrough experiments [1]. The trifluoromethyl groups generate a highly polarized micropore environment that selectively interacts with the larger polarizability of ethane and propane relative to methane. This polarized‑pore characteristic is directly attributable to the –CF₃ substitution on the biphenyl‑4,4′‑dicarboxylate scaffold and is absent in non‑fluorinated BPDC‑based MOFs.

Natural Gas Purification Fluorinated MOFs Hydrocarbon Separation

Enhanced Fractional Free Volume and Gas Permeability in Semifluorinated Aromatic Polyamides

Semifluorinated aromatic poly(ether amide)s incorporating the 2,2′‑bis(trifluoromethyl)biphenyl motif exhibit significantly elevated gas permeability compared to non‑fluorinated aromatic polyamides, which are typically known for very low permeability due to dense chain packing [1]. The bulky –CF₃ groups increase the fractional free volume (FFV) by inhibiting inter‑chain packing, a structure–property relationship that is well‑established for trifluoromethyl‑substituted aromatic polymers [2]. In the studied series, polyamide membranes achieved PCO₂ up to 42.60 Barrer with PCO₂/PCH₄ selectivity of 30.25, performance levels inaccessible to non‑fluorinated aromatic polyamide analogs.

Gas Separation Membranes Polyamide Trifluoromethyl Free Volume

Thermal Stability of Polyamide–Imides Derived from the Bis(trifluoromethyl)biphenyl Diacid: High Tg and 10% Weight Loss >440 °C

Polyamide–imides (PAIs) synthesized from the diimide‑dicarboxylic acid monomer BTFTB, which contains the 2,2′‑bis(trifluoromethyl)biphenyl core, exhibit glass transition temperatures of 264–291 °C and 10% weight loss temperatures of 446–505 °C in nitrogen and 438–496 °C in air [1]. These values place this monomer among the precursors for high‑Tg, thermally durable engineering thermoplastics, with thermal stability metrics that exceed many non‑fluorinated aromatic polyamide‑imides.

Polyamide–Imide High-Temperature Polymers Thermogravimetric Analysis

Definitive Application Scenarios for 2,2′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic Acid Procurement


Essential Negative-Control Ligand for Trifluoromethyl Shielding-Effect Studies in Zr-MOFs

The meta‑CF₃ regioisomer H₂BPDC‑m‑2CF₃ is the required control compound for any study investigating the positional dependence of the –CF₃ shielding effect on MOF chemical stability. As demonstrated by Wang et al. (2019), UiO‑67‑m‑2CF₃ loses ~68% of its BET surface area after boiling water treatment, while the ortho‑CF₃ analog remains intact, proving that the protective shielding requires the –CF₃ group to be in ortho position to the carboxylate [1]. Researchers validating new hydrophobic‑shielding MOF designs must procure both the meta and ortho isomers to establish positional causality.

Fluorinated MOF Linker for Polarized-Pore Light Hydrocarbon Separation Sorbents

The H₂BPDC‑m‑2CF₃ linker introduces highly polarized micropore environments into MOFs due to the electron‑withdrawing –CF₃ groups. This enables preferential adsorption of C₃H₈ and C₂H₆ over CH₄, as validated by dynamic breakthrough experiments on the fluorinated Ni‑MOF reported by Zhou et al. (2023) [2]. Industrial R&D groups developing MOF‑based natural gas purification or ethane/propane recovery sorbents should specify this ligand to achieve the polarized pore chemistry that non‑fluorinated BPDC cannot provide.

High‑Free‑Volume Diacid Monomer for Gas‑Permeable Semifluorinated Polyamide Membranes

Incorporation of the bulky 2,2′‑bis(trifluoromethyl)biphenyl unit into aromatic polyamides disrupts inter‑chain packing and increases fractional free volume, yielding membranes with CO₂ permeability up to 42.60 Barrer and CO₂/CH₄ selectivity of 30.25 [3]. This addresses the historically low gas permeability of aromatic polyamides. Membrane formulators seeking to improve permeation without sacrificing thermal stability should procure the fluorinated diacid (or its diacid chloride derivative) as a key co‑monomer.

Thermally Durable Engineering Thermoplastic Precursor (Polyamide–Imides with Tg >260 °C)

Polyamide–imides built from the BTFTB diimide‑diacid monomer exhibit glass transition temperatures of 264–291 °C and retain 90% of their weight up to 446–505 °C in nitrogen [4]. These thermal benchmarks position H₂BPDC‑m‑2CF₃ as a strategic monomer for high‑Tg engineering thermoplastics in aerospace, electronics, and high‑temperature membrane applications, where non‑fluorinated aromatic diacid alternatives fall short by 20–40 °C in Tg.

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